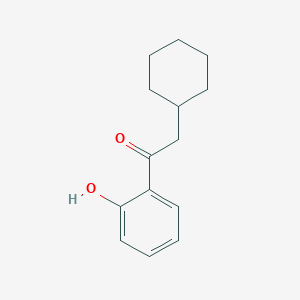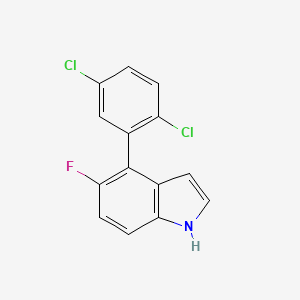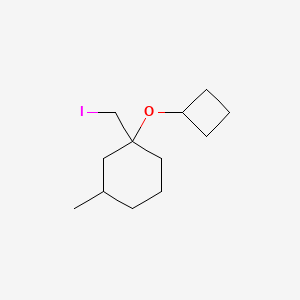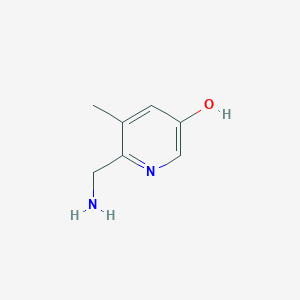
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O4 It is a derivative of propanoic acid and contains both amino and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction: Ethyl 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Depending on the nucleophile, various substituted derivatives.
Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid and ethanol.
科学的研究の応用
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: As an intermediate in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity .
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride
Uniqueness
Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the amino group can engage in various substitution reactions, making this compound versatile for different applications .
特性
CAS番号 |
119974-47-9 |
|---|---|
分子式 |
C11H15ClN2O4 |
分子量 |
274.70 g/mol |
IUPAC名 |
ethyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H |
InChIキー |
DEYMRUWCJVPAMB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)

![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)

![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)


![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)


